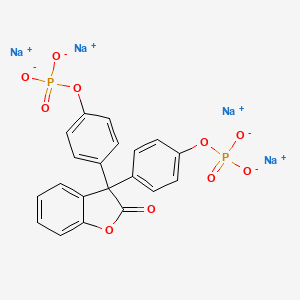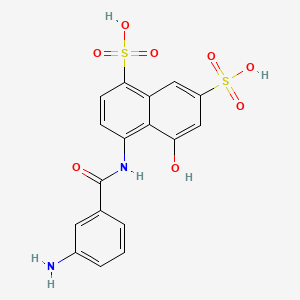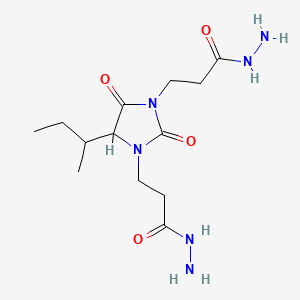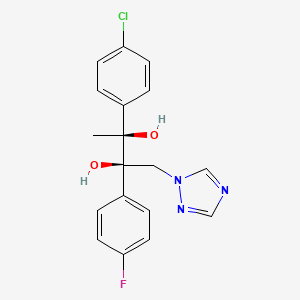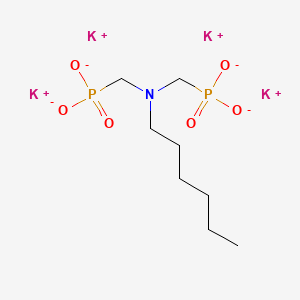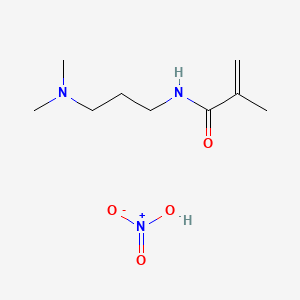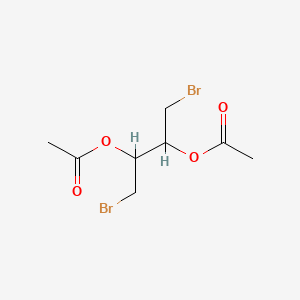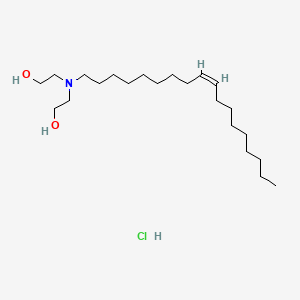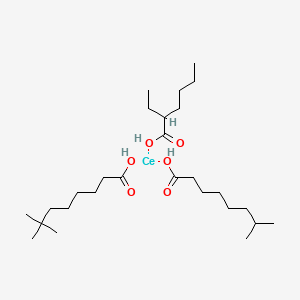
(2-Ethylhexanoato-O)(isononanoato-O)(neodecanoato-O)cerium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Ethylhexanoato-O)(isononanoato-O)(neodecanoato-O)cerium is a coordination compound of cerium with three different carboxylate ligands: 2-ethylhexanoic acid, isononanoic acid, and neodecanoic acid. This compound is known for its unique properties and applications in various fields, including catalysis and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethylhexanoato-O)(isononanoato-O)(neodecanoato-O)cerium typically involves the reaction of cerium salts with the respective carboxylic acids. The reaction is usually carried out in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more sophisticated techniques, such as solvent extraction and purification processes, to achieve high purity and yield. The use of advanced reactors and continuous production methods can also enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Ethylhexanoato-O)(isononanoato-O)(neodecanoato-O)cerium can undergo various chemical reactions, including:
Oxidation: The cerium center can be oxidized, leading to changes in its oxidation state.
Reduction: The compound can also be reduced under specific conditions.
Substitution: Ligand exchange reactions can occur, where the carboxylate ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of cerium(IV) complexes, while reduction can yield cerium(III) species .
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-Ethylhexanoato-O)(isononanoato-O)(neodecanoato-O)cerium is used as a catalyst in various organic reactions, including polymerization and oxidation processes .
Biology
In biological research, this compound has been explored for its potential antioxidant properties and its ability to scavenge free radicals .
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications, particularly in the treatment of oxidative stress-related diseases .
Industry
In industry, this compound is used in the production of advanced materials, such as coatings and nanocomposites, due to its unique chemical properties .
Mécanisme D'action
The mechanism of action of (2-Ethylhexanoato-O)(isononanoato-O)(neodecanoato-O)cerium involves its ability to interact with various molecular targets and pathways. The cerium center can undergo redox reactions, which play a crucial role in its catalytic and antioxidant activities. The carboxylate ligands also contribute to the stability and reactivity of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cerium(IV) oxide: Known for its catalytic properties and use in fuel cells.
Cerium(III) nitrate: Used in various chemical synthesis processes.
Cerium(III) chloride: Commonly used in organic synthesis as a Lewis acid.
Uniqueness
(2-Ethylhexanoato-O)(isononanoato-O)(neodecanoato-O)cerium is unique due to its combination of three different carboxylate ligands, which provide distinct chemical properties and reactivity compared to other cerium compounds. This makes it particularly valuable in specialized applications, such as advanced material production and catalysis .
Propriétés
Numéro CAS |
93939-87-8 |
|---|---|
Formule moléculaire |
C27H54CeO6 |
Poids moléculaire |
614.8 g/mol |
Nom IUPAC |
cerium;7,7-dimethyloctanoic acid;2-ethylhexanoic acid;7-methyloctanoic acid |
InChI |
InChI=1S/C10H20O2.C9H18O2.C8H16O2.Ce/c1-10(2,3)8-6-4-5-7-9(11)12;1-8(2)6-4-3-5-7-9(10)11;1-3-5-6-7(4-2)8(9)10;/h4-8H2,1-3H3,(H,11,12);8H,3-7H2,1-2H3,(H,10,11);7H,3-6H2,1-2H3,(H,9,10); |
Clé InChI |
LIYOYELDURVPDH-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)C(=O)O.CC(C)CCCCCC(=O)O.CC(C)(C)CCCCCC(=O)O.[Ce] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



